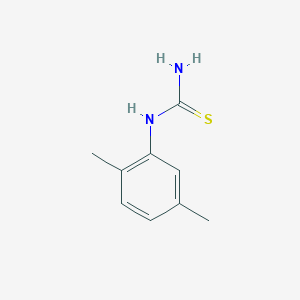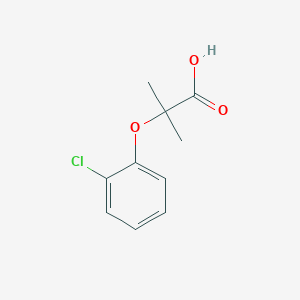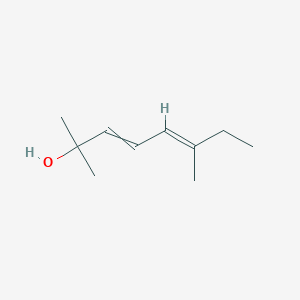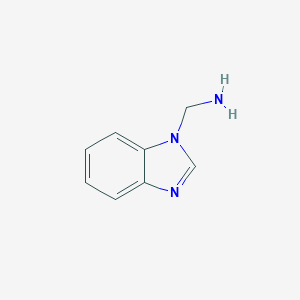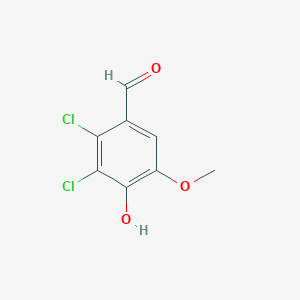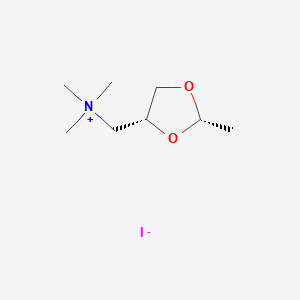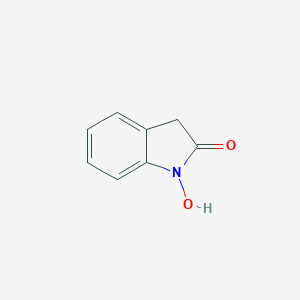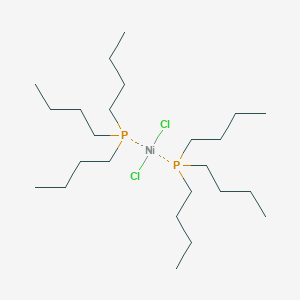![molecular formula C13H14ClN B095110 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine CAS No. 1017-64-7](/img/structure/B95110.png)
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine, also known as CPP, is a chemical compound that has been widely studied in the scientific community for its potential applications in research. CPP is a derivative of pyrrolidine and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine.
Mécanisme D'action
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can alter neuronal function and affect various physiological processes.
Effets Biochimiques Et Physiologiques
The blockade of the NMDA receptor by 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been shown to have various effects on the brain and body. It has been found to impair learning and memory, alter pain perception, and affect motor function. Additionally, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have neuroprotective effects in certain models of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has several advantages as a tool for scientific research, including its high potency and specificity for the NMDA receptor. However, it also has limitations, such as its potential for toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research involving 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine. One area of interest is the development of new compounds that can selectively target specific subtypes of the NMDA receptor. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine and related compounds in neurological disorders. Finally, research is needed to better understand the long-term effects of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine on neuronal function and overall health.
Méthodes De Synthèse
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can be synthesized using various methods, including the reaction of 3-chlorophenylacetylene with pyrrolidine in the presence of a base. Another method involves the reaction of 3-chlorobenzyl chloride with pyrrolidine, followed by dehydrohalogenation.
Applications De Recherche Scientifique
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal function. 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has also been used to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
1017-64-7 |
|---|---|
Nom du produit |
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine |
Formule moléculaire |
C13H14ClN |
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
1-[3-(3-chlorophenyl)prop-2-ynyl]pyrrolidine |
InChI |
InChI=1S/C13H14ClN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,8-10H2 |
Clé InChI |
AOLWOBQUOPZVBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
SMILES canonique |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
Synonymes |
Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



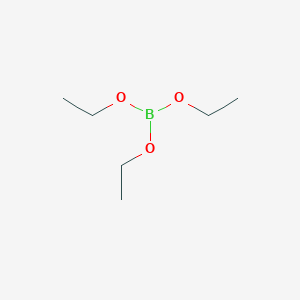
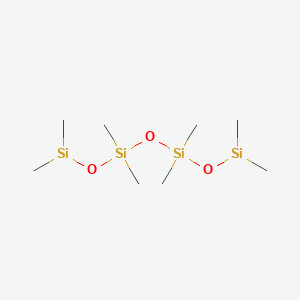
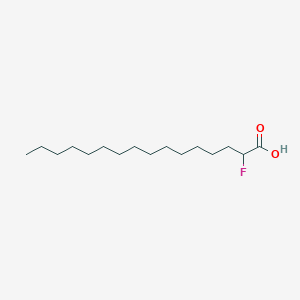
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
